molecular formula C21H20N4O4 B5866195 ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B5866195
M. Wt: 392.4 g/mol
InChI Key: UAHNKGGOWIVDFU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by a fused heterocyclic core comprising a pyrrole and quinoxaline moiety. The compound features a 3,4-dimethoxyphenyl substituent at the 1-position, an amino group at the 2-position, and an ethyl ester at the 3-position.

Pyrroloquinoxaline derivatives are of interest due to their structural diversity and applications in materials science and medicinal chemistry.

Properties

IUPAC Name

ethyl 2-amino-1-(3,4-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-4-29-21(26)17-18-20(24-14-8-6-5-7-13(14)23-18)25(19(17)22)12-9-10-15(27-2)16(11-12)28-3/h5-11H,4,22H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHNKGGOWIVDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl 2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity . The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Pyrroloquinoxaline Derivatives

Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Key Features/Activities References
Target compound : 1-(3,4-dimethoxyphenyl), ethyl ester Likely C₃₀H₂₄N₄O₄* ~422.44* Electron-donating methoxy groups; enhanced polarity
Ethyl 2-amino-1-hexyl-... C₁₉H₂₄N₄O₂ 340.43 Hexyl chain increases lipophilicity
Methyl 2-amino-1-(4-(ethoxycarbonyl)phenyl)-... Not specified Methyl ester reduces lipophilicity vs. ethyl
Ethyl 2-amino-1-(3,5-dichlorophenyl)-... Likely C₂₁H₁₆Cl₂N₄O₂* ~443.29* Electron-withdrawing Cl groups; potential electrophilicity
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-... C₂₁H₁₆F₃N₄O₂ 437.38 Strongly electron-withdrawing CF₃ group; may enhance reactivity
Heptyl 2-amino-1-(4-ethoxyphenyl)-... C₂₈H₃₁N₄O₃ 487.58 Long heptyl chain; high lipophilicity
Butyl 2-amino-1-(2-methoxybenzyl)-... C₂₄H₂₅N₄O₃ 433.49 Benzyl substitution; moderate solubility
2-Amino-1-(4-aminophenyl)-...-3-carbonitrile (AHPQC) C₁₈H₁₃N₅ 307.33 Corrosion inhibitor (91% efficiency in HCl)

*Calculated based on structural analogy due to lack of explicit data.

Key Comparisons:

Substituent Effects: Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) improve solubility in polar solvents, which may enhance bioavailability compared to halogenated analogs like the 3,5-dichlorophenyl derivative () or trifluoromethyl-substituted compound () .

Ester Groups :

  • Ethyl esters (target compound, ) offer moderate lipophilicity, whereas methyl esters () are less lipid-soluble. Butyl and heptyl esters () further enhance hydrophobicity, which could impact drug delivery or material applications .

This highlights how functional groups (e.g., nitrile vs. ester) dictate application-specific behavior .

Structural Diversity :

  • Substitutions at the 1-position (e.g., dichlorophenyl, trifluoromethylphenyl, or ethoxycarbonylphenyl) modulate electronic and steric properties, influencing reactivity and intermolecular interactions .

Biological Activity

Ethyl 2-amino-1-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antioxidant, anticancer, and antibacterial activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound belongs to the pyrroloquinoxaline family, characterized by a pyrrole ring fused to a quinoxaline structure. Its molecular formula is C24H26N4O4C_{24}H_{26}N_{4}O_{4}, indicating the presence of several functional groups that may contribute to its biological activity.

Antioxidant Activity

Research has shown that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing that this compound demonstrated notable radical scavenging activity. It exhibited a rate constant of 8.56×108M1s18.56\times 10^{8}\,M^{-1}s^{-1} for hydroxyl radical scavenging in specific environments, positioning it alongside established antioxidants like Trolox and gallic acid in terms of efficacy .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the aromatic rings significantly influence its potency. For instance:

Compound Cell Line IC50 (μM) Activity
This compoundHeLa0.126Excellent
This compoundSMMC-77210.071Excellent
This compoundK5620.164Excellent

The compound showed a remarkable growth inhibition of over 55% against melanoma cell lines (MALME-M), highlighting its potential as an anticancer agent .

Antibacterial Activity

In addition to its antioxidant and anticancer properties, this compound also exhibits antibacterial activity. Research indicates that derivatives of pyrrolo[2,3-b]quinoxalines possess significant antibacterial effects against various strains of bacteria. The specific mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's derivatives for enhanced biological activity:

  • Synthesis and Evaluation : A recent study synthesized multiple derivatives of pyrrolo[2,3-b]quinoxalines and assessed their biological activities using various assays. The findings suggest that structural modifications can lead to improved efficacy against cancer cells .
  • Comparative Studies : Comparative analysis with existing drugs revealed that certain derivatives of this compound showed enhanced potency compared to conventional chemotherapeutics like doxorubicin .

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